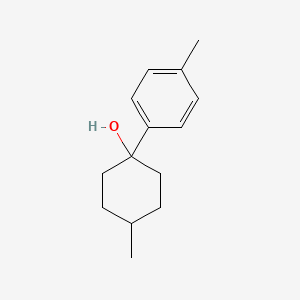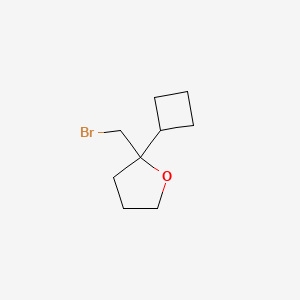
2-(Bromomethyl)-2-cyclobutyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-cyclobutyloxolane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclobutyloxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclobutyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a flow reactor. This method ensures better control over reaction parameters and improves yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-2-cyclobutyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparación Con Compuestos Similares
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a different ring system.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but with an acrylate moiety.
Bromomethylcyclopropane: Similar in having a bromomethyl group but with a cyclopropane ring
Uniqueness: 2-(Bromomethyl)-2-cyclobutyloxolane is unique due to its cyclobutyloxolane ring, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H15BrO |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2 |
Clave InChI |
VQLXXHZHMFRTNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CCCO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
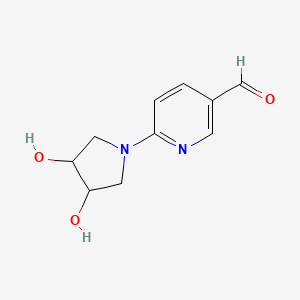
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
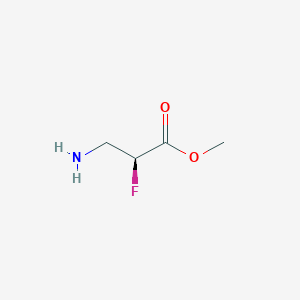
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)
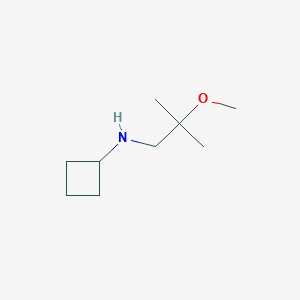
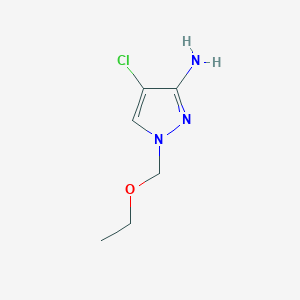
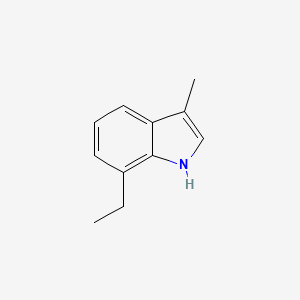
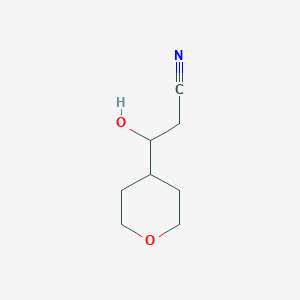
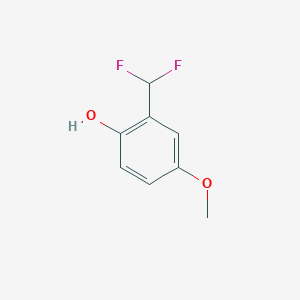
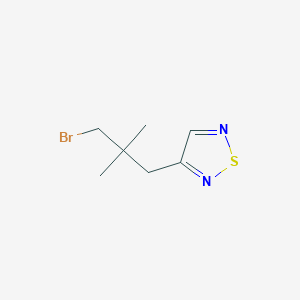
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
